"Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- basic properties"
"Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- basic properties"
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- is limited in publicly accessible literature. This guide synthesizes information from analogous structures and established chemical principles to provide a predictive overview and a hypothetical framework for its synthesis and characterization.
Introduction
Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- is a complex organic molecule incorporating a benzothiazole core, a nitro functional group, and a cyclohexanecarboxamide side chain. The benzothiazole moiety is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities. The nitro group, a strong electron-withdrawing group, can significantly influence the molecule's electronic properties and biological interactions, often being associated with antimicrobial and antiproliferative activities.[1] This guide will explore the predicted basic properties, a proposed synthetic route, and a hypothetical characterization workflow for this compound.
Predicted Physicochemical Properties
| Property | Cyclohexanecarboxamide | 2-Amino-6-nitrobenzothiazole | Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- (Predicted) |
| Molecular Formula | C7H13NO[2] | C7H5N3O2S | C14H15N3O3S[3] |
| Molecular Weight | 127.18 g/mol [2] | 195.23 g/mol | 305.35 g/mol [3] |
| Melting Point | Not specified | 247-249 °C[4] | Likely a high-melting solid (>200 °C) |
| Boiling Point | Not specified | 411.7±37.0 °C (Predicted)[4] | Expected to be high, likely decomposes before boiling |
| Appearance | Not specified | Light yellow to green-yellow solid[4] | Expected to be a yellow or orange crystalline solid |
| Solubility | Soluble in water (log10WS)[5] | Insoluble in water[4] | Predicted to have low solubility in water, soluble in polar organic solvents (e.g., DMSO, DMF) |
Proposed Synthesis and Characterization Workflow
The synthesis of Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- would likely proceed via the acylation of 2-amino-6-nitrobenzothiazole with cyclohexanecarbonyl chloride. A detailed experimental protocol and subsequent characterization are outlined below.
Objective: To synthesize Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- via N-acylation.
Materials:
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2-Amino-6-nitrobenzothiazole
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Cyclohexanecarbonyl chloride
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Anhydrous pyridine or triethylamine (Et3N)
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Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
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Hydrochloric acid (1M solution)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
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Solvents for recrystallization (e.g., ethanol, ethyl acetate)
Procedure:
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In a round-bottom flask, dissolve 2-amino-6-nitrobenzothiazole (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Add the base, such as pyridine or triethylamine (1.2 eq), to the solution and stir.
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Slowly add a solution of cyclohexanecarbonyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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If DCM is used as the solvent, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
The identity and purity of the synthesized compound would be confirmed using the following standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be recorded to confirm the molecular structure.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches, and the nitro N-O stretches.
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Melting Point Analysis: To determine the melting point and assess the purity of the compound.
Potential Biological Activity
While no specific biological activity has been reported for Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-, its structural components suggest potential pharmacological relevance. Nitro-containing compounds, including nitrobenzothiazoles, are known to exhibit a range of biological activities, including antibacterial, antifungal, and antiparasitic effects.[1] The mechanism of action for many nitro-aromatic compounds involves the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage in microorganisms.[1] Benzothiazole derivatives are also being investigated for their potential as antimicrobial agents.
Visualized Workflows
The following diagrams illustrate the proposed synthetic pathway and a general workflow for screening the biological activity of the synthesized compound.
Caption: Proposed synthetic workflow for Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-.
Caption: General workflow for the biological screening of a novel synthetic compound.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclohexanecarboxamide | C7H13NO | CID 14283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 2-Amino-6-nitrobenzothiazole CAS#: 6285-57-0 [m.chemicalbook.com]
- 5. Cyclohexanecarboxamide (CAS 1122-56-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
